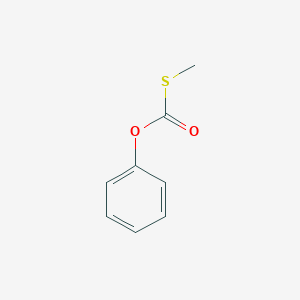

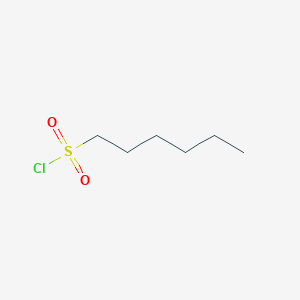

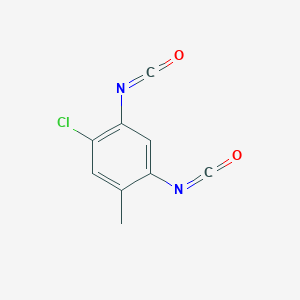

![molecular formula C32H51NNiO2S B079161 Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- CAS No. 14516-71-3](/img/structure/B79161.png)

Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-

Description

This compound is also known as 2,2’-Thiobis (4-tert-octylphenoxy)-butylamine nickel . It is often referred to as LIGHTSTABILIZERUV-1084 . The IUPAC name for this compound is butan-1-amine;2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol;nickel.

Molecular Structure Analysis

The molecular formula of this compound is C32H51NNiO2S . Unfortunately, the search results do not provide a detailed molecular structure.Scientific Research Applications

Ultraviolet (UV) Radiation Absorption

UV-1084: is primarily used as a UV light stabilizer . It absorbs harmful UV radiation, protecting materials from degradation. This property is particularly beneficial in the plastics industry, where it helps to prevent the yellowing and deterioration of polymers exposed to sunlight.

Antioxidant Properties

This nickel complex exhibits antioxidant characteristics, which makes it useful in preventing oxidative damage in materials. It can be incorporated into various products to extend their shelf life and maintain their quality by inhibiting oxidation processes .

Catalysis

Nickel complexes are known for their catalytic abilitiesUV-1084 can act as a catalyst in organic synthesis, facilitating various chemical reactions, including hydrogenation and cross-coupling reactions, which are fundamental in creating complex organic compounds .

Polymer Production

In the production of polymers, UV-1084 can be used to initiate the polymerization process or to modify the properties of the polymers. Its addition can improve the thermal stability and mechanical properties of the final polymer products .

Coatings and Paints

Due to its ability to stabilize colors and resist UV degradation, UV-1084 is added to coatings and paints. It enhances the durability and lifespan of these products when they are used in outdoor environments .

Lubricants and Functional Fluids

UV-1084: can be used in lubricants and functional fluids to provide protection against thermal and oxidative degradation. This application is crucial in automotive and industrial lubricants, where high temperatures and oxidative conditions are common .

Adhesives

In adhesives, the addition of UV-1084 can improve adhesion properties and resistance to environmental factors. It’s particularly useful in adhesives that are exposed to outdoor conditions or those requiring long-term stability .

Rubber and Elastomers

For rubber and elastomer products, UV-1084 serves as a protective agent against UV radiation and ozone, which can cause cracking and degradation. It helps in maintaining the elasticity and strength of these materials over time .

properties

IUPAC Name |

butan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S.C4H11N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-2-3-4-5;/h11-16,29-30H,17-18H2,1-10H3;2-5H2,1H3;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLLDVMBMPQDCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NNiO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065780 | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- | |

CAS RN |

14516-71-3 | |

| Record name | (1-Butanamine)[[2,2′-(thio-κS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-κO]](2-)]nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14516-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 238-523-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylamine)[[2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenolato]](2-)-O,O',S]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)